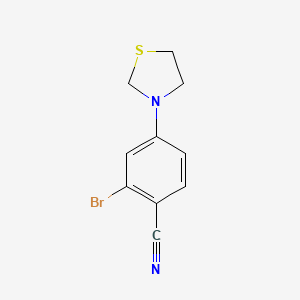

2-Bromo-4-(thiazolidin-3-yl)benzonitrile

説明

2-Bromo-4-(thiazolidin-3-yl)benzonitrile is a heterocyclic compound featuring a benzonitrile core substituted with a bromine atom at position 2 and a thiazolidine ring at position 2.

特性

IUPAC Name |

2-bromo-4-(1,3-thiazolidin-3-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2S/c11-10-5-9(2-1-8(10)6-12)13-3-4-14-7-13/h1-2,5H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLAWCPODSZZFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN1C2=CC(=C(C=C2)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(thiazolidin-3-yl)benzonitrile typically involves the reaction of 2-bromo-4-nitrobenzonitrile with thiazolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .

化学反応の分析

Types of Reactions

2-Bromo-4-(thiazolidin-3-yl)benzonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The thiazolidine ring can be oxidized to form thiazolidinones or other oxidized derivatives.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

Nucleophilic Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

Oxidation: Formation of thiazolidinones or sulfoxides.

Reduction: Formation of primary amines or other reduced derivatives.

科学的研究の応用

Medicinal Chemistry

Anticonvulsant Activity

Research indicates that thiazolidinone derivatives exhibit significant anticonvulsant properties. For instance, compounds with a thiazolidinone nucleus have shown efficacy in models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The structure-activity relationship (SAR) analysis suggests that the presence of specific substituents on the thiazolidinone ring enhances anticonvulsant activity .

Antitumor Activity

2-Bromo-4-(thiazolidin-3-yl)benzonitrile has been evaluated for its antitumor properties against various cancer cell lines, including MCF-7 (breast cancer), PC3 (prostate cancer), and HepG2 (liver cancer). A study reported that thiazole-pyridine hybrids, which include thiazolidinone moieties, demonstrated better anti-breast cancer efficacy than standard treatments like 5-fluorouracil .

Antimicrobial Activity

The compound also shows potential as an antimicrobial agent. Studies have indicated that thiazolidinone derivatives can exhibit antibacterial and antifungal activities. The presence of electron-withdrawing groups, such as bromine, has been linked to enhanced antimicrobial potency .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the pharmacological properties of thiazolidinones. The following table summarizes key findings related to the structural modifications and their effects on biological activity:

Case Study 1: Anticonvulsant Research

A series of thiazolidinone derivatives were synthesized and tested for their anticonvulsant properties. Among these, a specific compound demonstrated a median effective dose significantly lower than standard medications, indicating its potential as a new therapeutic agent .

Case Study 2: Antitumor Screening

In a comparative study against various cancer cell lines, thiazole-pyridine hybrids containing thiazolidinone structures exhibited IC50 values that surpassed those of conventional chemotherapeutics. This suggests that further development could lead to more effective cancer treatments .

作用機序

The mechanism of action of 2-Bromo-4-(thiazolidin-3-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The thiazolidine ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, leading to the desired therapeutic effects .

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Physicochemical and Functional Properties

Nonlinear Optical (NLO) Properties

- 4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile (): Exhibits a βHRS value of 45 × 10⁻³⁰ cm⁴·statvolt⁻¹, attributed to its extended π-conjugated ethynyl-oxazole system. This is lower than dibenzylideneacetone derivatives but highlights the role of electron-withdrawing nitriles in NLO applications.

- Target Compound : The thiazolidine ring (electron-donating due to its amine group) may reduce NLO efficiency compared to stronger acceptors like trifluoromethyl () or sulfonyl () groups.

Drug-Likeness and ADME Profiles

- Compound C () : Predicted pIC₅₀ ≥8 and favorable ADME profiles suggest drug-likeness. The thiazolidine ring in the target compound may improve metabolic stability compared to nitro-containing analogs (), which are prone to reduction.

- Solubility : The hydroxy and oxo groups in enhance aqueous solubility, whereas the bromine and nitrile in the target compound may reduce it.

生物活性

2-Bromo-4-(thiazolidin-3-yl)benzonitrile is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolidinyl moiety attached to a benzonitrile framework, which contributes to its unique biological properties. The presence of the bromine atom and the thiazolidine ring enhances its reactivity and interaction with biological targets.

Targeted Enzymatic Inhibition : Research indicates that this compound acts as an inhibitor for various enzymes involved in critical biochemical pathways. For instance, it has shown efficacy against enzymes related to viral replication, particularly in the context of Hepatitis C virus (HCV) treatments by inhibiting the NS5B polymerase .

Biochemical Pathways : The compound's trifluoromethyl group is known to influence metabolic stability and lipophilicity, thereby enhancing bioavailability and efficacy against targeted pathways.

Antiviral Activity

Studies have demonstrated that derivatives of thiazolidinone compounds exhibit antiviral properties. For example, compounds similar to this compound have been evaluated for their ability to inhibit viral replication in cell cultures, particularly against HCV .

Antimicrobial Effects

The compound has also been assessed for antimicrobial activity. In vitro studies indicate that thiazolidine derivatives can exhibit significant antibacterial effects against various strains, including resistant bacteria. The structure-activity relationship (SAR) suggests that modifications on the thiazolidine ring can enhance antimicrobial potency .

Case Studies

- Antiviral Efficacy : In a study focusing on thiazolidinone derivatives, this compound was shown to inhibit HCV replication with an IC50 value in the low micromolar range . This highlights its potential as a lead compound for further development.

- Antimicrobial Screening : A series of synthesized thiazolidinone derivatives, including analogs of this compound, were screened against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial growth, suggesting effective antimicrobial properties .

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。